Cas no 876710-76-8 (6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid)
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-1H-benzoimidazole-2-carboxylic acid
- 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID, 6-FLUORO-
- 6-fluoro-1H-benzimidazole-2-carboxylic acid
- 5-fluoro-1H-benzimidazole-2-carboxylic acid
- 5-fluorobenzimidazole-2-carboxylic acid
- 6-fluoro-1H-benzimidazole-2-carboxylic acid(SALTDATA: 0.8H2O)
- 6-fluorobenzimidazole-2-carboxylic acid
- 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid
- 1H-Benzimidazole-2-carboxylic acid, 5-fluoro- (9CI)
- 6-Fluoro-1H-benzimidazole-2-carboxylic acid (ACI)
- 6-Fluoro-1H-benzoimidazole-2-carboxylicacid
- AKOS000558721
- MFCD06739058
- ALBB-003801
- 5-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid
- SCHEMBL2243699
- J-518698
- AT36558
- 5-Fluorobenzimidazole-2-carboxylic acid monohydrate
- DTXSID20390137
- DB-029276
- CS-0208336
- 5-fluoro-1H-1,3-benzodiazole-2-carboxylic acid
- AB28490
- TYXHLKWWJIWESF-UHFFFAOYSA-N
- 876710-76-8
- AKOS000111839
- 1H-Benzimidazole-2-carboxylicacid,6-fluoro-
- BH-0418
- SY079334
- STK696637
- 5-Fluoro-1H-benzoimidazole-2-carboxylic acid
- 6-FLUORO-1H-BENZO[D]IMIDAZOLE-2-CARBOXYLIC ACID
- 1H-Benzimidazole-2-carboxylicacid, 6-fluoro-
-
- MDL: MFCD06739058
- Inchi: 1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
- InChI Key: TYXHLKWWJIWESF-UHFFFAOYSA-N
- SMILES: O=C(C1NC2C(=CC(=CC=2)F)N=1)O
Computed Properties
- Exact Mass: 180.03400
- Monoisotopic Mass: 180.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.611
- Boiling Point: 447.206°C at 760 mmHg
- Flash Point: 224.263°C
- Refractive Index: 1.707
- PSA: 65.98000
- LogP: 1.40020
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0166-1g |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid |
876710-76-8 | 96% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0166-5g |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid |
876710-76-8 | 96% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0166-500mg |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid |
876710-76-8 | 96% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0166-250mg |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid |
876710-76-8 | 96% | 250mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0166-100mg |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid |
876710-76-8 | 96% | 100mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0166-50mg |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid |
876710-76-8 | 96% | 50mg |
831.08CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F187533-1g |
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid |
876710-76-8 | 95% | 1g |
¥1788.90 | 2023-09-02 | |
| Alichem | A061001263-1g |
6-Fluoro-1H-benzimidazole-2-carboxylic acid |
876710-76-8 | 98% | 1g |
$799.05 | 2023-08-31 | |
| Alichem | A061001263-5g |
6-Fluoro-1H-benzimidazole-2-carboxylic acid |
876710-76-8 | 98% | 5g |
$2118.32 | 2023-08-31 | |
| Alichem | A061001263-10g |
6-Fluoro-1H-benzimidazole-2-carboxylic acid |
876710-76-8 | 98% | 10g |
$2488.16 | 2023-08-31 |
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Production Method
Production Method 1
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water
Production Method 2
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Raw materials
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Preparation Products
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Suppliers
6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid
6-Fluoro-1H-1,3-Benzodiazole-2-Carboxylic Acid (CAS No. 876710-76-8): Properties, Applications, and Market Insights
6-Fluoro-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 876710-76-8) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzodiazole derivative serves as a crucial building block in medicinal chemistry due to its unique structural features and reactivity. The presence of both fluoro and carboxylic acid functional groups makes it particularly valuable for designing bioactive molecules with enhanced properties.
The compound belongs to the class of 1,3-benzodiazoles, which are known for their diverse biological activities. Researchers have explored 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid as a potential scaffold for developing novel enzyme inhibitors and receptor modulators. Its molecular structure allows for various modifications, making it a versatile intermediate in drug discovery programs targeting neurological disorders, metabolic diseases, and infectious conditions.
Recent studies highlight the growing importance of fluorinated benzodiazoles in addressing antimicrobial resistance (AMR), a critical global health challenge. The fluoro substituent at the 6-position enhances the compound's metabolic stability and membrane permeability, key factors in developing effective antimicrobial agents. Pharmaceutical companies are increasingly incorporating this benzodiazole carboxylic acid derivative into their research pipelines for next-generation antibiotics.
In material science applications, 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid demonstrates potential as a precursor for functional materials. Its ability to form stable coordination complexes with various metal ions makes it interesting for developing luminescent materials and organic electronic components. Researchers are investigating its use in OLED technologies and sensor development, particularly for environmental monitoring applications.
The synthesis of CAS 876710-76-8 typically involves multi-step organic transformations starting from commercially available fluorinated aniline derivatives. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods and environmentally benign solvents to improve the sustainability profile of 6-fluoro benzodiazole carboxylic acid production. Process optimization continues to be an active area of research to enhance yield and purity while reducing environmental impact.
Market analysis indicates steady growth in demand for fluorinated heterocyclic compounds, with 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid occupying a niche but expanding segment. The compound's price trajectory reflects its specialized applications and the technical challenges associated with its synthesis. Current pricing models account for the high purity requirements of pharmaceutical-grade material, which typically commands premium market value compared to industrial-grade products.
Quality control standards for 876710-76-8 emphasize rigorous analytical characterization, including HPLC purity assessment, NMR spectroscopy, and mass spectrometry. Regulatory compliance varies by application sector, with pharmaceutical uses requiring adherence to strict Good Manufacturing Practice (GMP) guidelines. Storage recommendations typically suggest protection from moisture and light, with optimal conditions maintained at room temperature in properly sealed containers.
Emerging research directions for 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid include its potential in targeted drug delivery systems and as a component in diagnostic probes. The compound's fluorescence properties and ability to participate in click chemistry reactions make it attractive for developing theranostic agents. These applications align with current trends in personalized medicine and precision healthcare approaches.
Safety assessments of 6-fluoro benzodiazole-2-carboxylic acid indicate standard laboratory precautions are sufficient for handling. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended when working with the compound. Material Safety Data Sheets (MSDS) provide detailed handling instructions specific to each manufacturer's product specifications.
The intellectual property landscape surrounding CAS 876710-76-8 shows increasing patent activity, particularly in pharmaceutical applications. Recent filings disclose novel synthetic methods and proprietary formulations incorporating this fluorinated benzodiazole derivative. Companies seeking to commercialize products containing this compound should conduct thorough freedom-to-operate analyses to navigate the complex patent environment.
Academic interest in 6-fluoro-1H-1,3-benzodiazole-2-carboxylic acid continues to grow, with publication rates increasing steadily over the past five years. Research papers frequently cite its utility in fragment-based drug design and as a privileged structure in medicinal chemistry. The compound's presence in chemical libraries and its use as a reference standard in analytical methods contribute to its scientific importance.
Future prospects for 876710-76-8 appear promising, particularly as drug discovery efforts increasingly focus on fluorinated small molecules. The compound's balanced physicochemical properties and demonstrated biological relevance position it as a valuable tool for addressing unmet medical needs. Ongoing developments in synthetic methodology and application research will likely expand its utility across multiple scientific disciplines.
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